N2-Isopropyl-5-methylpyridine-2,3-diamine
Description
N²-Isopropyl-5-methylpyridine-2,3-diamine is a pyridine derivative featuring a diamine substitution at positions 2 and 3 of the aromatic ring, a methyl group at position 5, and an isopropyl group attached to the N² amine. Its molecular formula is C₉H₁₅N₃ (molecular weight: 165.24 g/mol).
Properties
IUPAC Name |
5-methyl-2-N-propan-2-ylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKCUPYMFVIDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isopropyl-5-methylpyridine-2,3-diamine typically involves the reaction of 5-methylpyridine-2,3-diamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
N2-Isopropyl-5-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and often require heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-Isopropyl-5-methylpyridine-2,3-dione, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N2-Isopropyl-5-methylpyridine-2,3-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Isopropyl-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Compounds
Key Observations :
- Electron Effects: The nitro group in 5-nitropyridine-2,3-diamine introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl and isopropyl groups in the target compound.
- Ring Systems: The benzene-based m-TDA lacks the pyridine’s nitrogen heteroatom, reducing its basicity compared to pyridine-diamines . Benzo[g]quinoxaline derivatives feature fused aromatic rings, enhancing planarity and conjugation, which may improve DNA intercalation (relevant for anticancer activity) .
Key Observations :
- Protection Strategies: Cyclam derivatives (e.g., N-(2-aminoethyl)propane-1,3-diamine) utilize phthaloyl groups during synthesis, whereas pyridine-diamines may require milder protecting agents to preserve reactivity .
- Analytical Challenges : Cyclen-based compounds exhibit broad NMR signals due to macrocyclic rigidity, complicating structural elucidation compared to simpler pyridine analogs .
Key Observations :
- Antiviral Activity: Cyclam derivatives exhibit anti-HIV-1 activity through metal coordination, a feature less relevant to non-macrocyclic pyridine-diamines unless modified with pendant arms .
Biological Activity
N2-Isopropyl-5-methylpyridine-2,3-diamine is a compound of interest in medicinal chemistry, particularly within the context of its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its pyridine ring structure, which is substituted at the 2 and 3 positions with amino groups. The presence of an isopropyl group at the nitrogen position enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that derivatives of this compound exhibit several mechanisms of action:
- Kinase Inhibition : Compounds similar to this compound have been investigated as potential inhibitors of various kinases involved in cancer cell signaling pathways. These kinases play crucial roles in cell proliferation, survival, and migration.
- Histamine H3 Receptor Antagonism : The compound has shown promise as a histamine H3 receptor antagonist. This receptor is implicated in neurotransmission and sleep-wake regulation, suggesting potential applications in treating sleep disorders and neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives may possess anticancer properties, with some compounds demonstrating significant antiproliferative activity against various cancer cell lines .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), this compound derivatives exhibited potent antiproliferative effects. The IC50 values ranged from 94 nM to 130 nM, indicating strong activity against these malignancies .
- Neuropharmacological Studies : In animal models, compounds derived from this compound were evaluated for their effects on sleep patterns and cognitive functions. These studies highlighted the potential for developing treatments for conditions such as insomnia and anxiety disorders through modulation of the histamine H3 receptor.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the amino groups and the introduction of different alkyl substituents have been shown to significantly affect their biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
